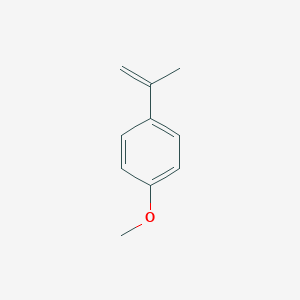

1-异丙烯基-4-甲氧基苯

概述

描述

Synthesis Analysis

The synthesis of related compounds, such as 4-methoxybenzene-1,3-isophthalamides, involves a structured process to obtain novel anti-platelet drugs. These compounds are synthesized in various series, each with different substituents on the phenyl ring, which could influence the activity and properties of the molecules . Although the synthesis of 1-Isopropenyl-4-methoxybenzene is not described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related methoxybenzenes has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of 1,2-dimethoxybenzene was determined, showing the methoxy groups to be trans and twisted out of the plane . This information is valuable as it provides a basis for understanding how substituents might affect the geometry of the benzene ring in 1-Isopropenyl-4-methoxybenzene.

Chemical Reactions Analysis

The chemical reactivity of methoxybenzenes can be quite diverse. For example, an electrochemical thiocyanation of methoxybenzene (anisole) has been studied, showing high regio- and isomeric-selectivity . This suggests that the methoxy group can direct the functionalization of the benzene ring at specific positions, which could be relevant when considering the reactivity of 1-Isopropenyl-4-methoxybenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzenes are influenced by their molecular structures. The presence of methoxy groups can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. The papers provided do not directly discuss the properties of 1-Isopropenyl-4-methoxybenzene, but studies on similar compounds can provide a comparative basis .

Relevant Case Studies

The papers provided do not include case studies on 1-Isopropenyl-4-methoxybenzene. However, they do present case studies on related compounds, such as the anti-platelet aggregation activities of 4-methoxybenzene-1,3-isophthalamides , and the unconventional reaction of diazomethane with a trihydroxy-methyl-nitrobenzene derivative . These studies highlight the potential biological activities and unexpected reactivity that can occur with methoxybenzene derivatives, which could be extrapolated to 1-Isopropenyl-4-methoxybenzene.

科学研究应用

氧化和氢过氧化物形成

Zawadiak 等人(2003 年)的一项研究探讨了 1-异丙基-4-甲氧基苯及其衍生物的自由基链氧化的动力学。该氧化过程导致形成氢过氧化物,氢过氧化物具有各种工业和化学应用。研究了这些化合物的可氧化性在不同温度下的变化,揭示了它们在不同条件下的化学行为和稳定性 (扎瓦迪亚克、斯特克、雅库博夫斯基和奥林斯卡,2003)。

电化学硫氰化

吉特基斯和贝克尔(2006 年)研究了甲氧基苯(芳香族化合物的模型)的电化学硫氰化。该过程具有高度选择性,导致形成 1-甲氧基-4-硫氰基苯。这项研究为理解类似芳香族化合物的电化学行为提供了基础,有可能在化学合成中产生新的应用 (吉特基斯和贝克尔,2006)。

谷物中挥发性化合物的分析

塞茨和拉姆(2000 年)在各种谷物样品中鉴定了 20 多种挥发性甲氧基苯化合物。这些化合物通常与谷物中的异味有关。他们的研究强调了甲氧基苯在食品质量和安全中的重要性,特别是在它们赋予谷物不良气味和风味中的作用 (塞茨和拉姆,2000)。

液固界面反应动力学

王等人(2010 年)探讨了由 1,2,4-三氯苯和甲醇钠合成的二氯甲氧基苯的合成和动力学。他们为这种液固界面反应建立了动力学方程,提供了对这些化合物在不同反应条件下的行为的宝贵见解。这项研究对于有机化学中新合成路线的开发具有重要意义 (王、刘、朱和景,2010)。

硅表面上的电化学接枝

Rappich 等人(2006 年)研究了甲氧基苯从重氮盐溶液中电化学接枝,分析了它对硅表面的影响。这项研究与理解半导体表面的化学改性有关,这对于开发先进的电子材料和器件至关重要 (Rappich、Merson、Roodenko、Dittrich、Gensch、Hinrichs 和 Shapira,2006)。

抗血小板聚集活性

刘等人(2012 年)描述了 4-甲氧基苯-1,3-邻苯二甲酰胺的合成和体外抗血小板聚集活性。他们发现了具有显着抗血小板聚集活性的化合物,表明在医学研究和药物开发中具有潜在应用 (刘、石、钟、刘和刘,2012)。

气相氧化动力学

Gibilisco、Barnes 和 Wiesen(2018 年)进行了一项研究,研究了甲氧基苯及其衍生物在大气条件下与羟基自由基反应的速率系数。这项研究提供了对这些化合物环境行为的见解,特别是它们在大气化学和污染中的作用 (吉比利斯科、巴恩斯和维森,2018)。

安全和危害

The safety symbols for 1-Isopropenyl-4-methoxybenzene according to the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

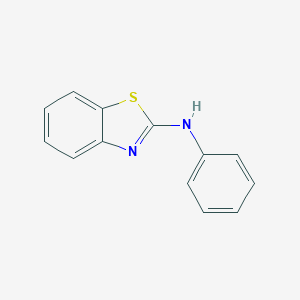

Relevant Papers There are several papers related to 1-Isopropenyl-4-methoxybenzene. One paper discusses the significance, nature, and energetics of weak hydrogen bonding in the crystal structure of a 1-chloro-4-methoxybenzene derivative . Another paper presents a novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction .

作用机制

Target of Action

The primary target of 1-Isopropenyl-4-methoxybenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . The benzene ring is especially stable due to the obeyance of Huckel’s rule .

Mode of Action

1-Isopropenyl-4-methoxybenzene undergoes electrophilic aromatic substitution, a process that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound’s interaction with the benzene ring can lead to various substitution reactions .

Result of Action

The result of 1-Isopropenyl-4-methoxybenzene’s action is the formation of a substituted benzene ring . This can lead to various molecular and cellular effects, depending on the nature of the substitution and the specific biochemical pathways involved.

Action Environment

The action of 1-Isopropenyl-4-methoxybenzene can be influenced by various environmental factors. For example, the rate of electrophilic aromatic substitution reactions can be affected by the presence of other chemical species, temperature, and pH . .

属性

IUPAC Name |

1-methoxy-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTSGGVBLWBSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293411 | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropenyl-4-methoxybenzene | |

CAS RN |

1712-69-2 | |

| Record name | 1-Methoxy-4-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 89344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoestragole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-4-(prop-1-en-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

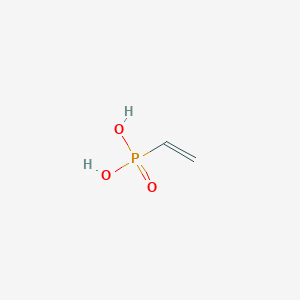

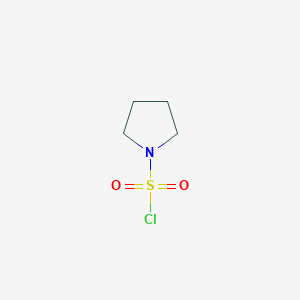

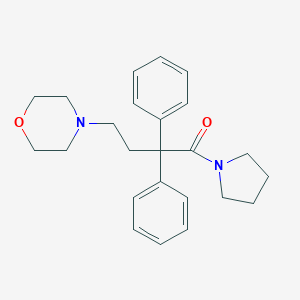

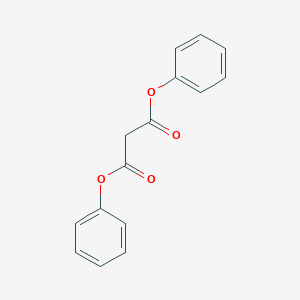

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

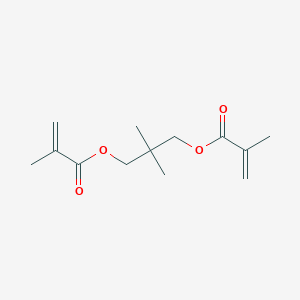

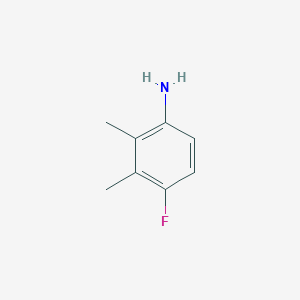

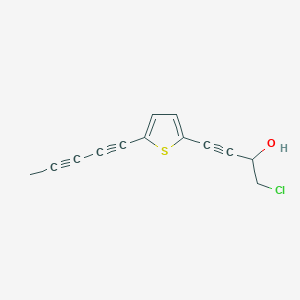

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)